molecular formula C12H11N3O5 B15087285 Ethyl 1-(4-nitrophenyl)-4-oxo-5H-pyrazole-3-carboxylate

Ethyl 1-(4-nitrophenyl)-4-oxo-5H-pyrazole-3-carboxylate

Cat. No.: B15087285
M. Wt: 277.23 g/mol
InChI Key: XJRIPOSNFNKUIP-UHFFFAOYSA-N
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Description

Ethyl 1-(4-nitrophenyl)-4-oxo-5H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl ester group, a nitrophenyl group, and a keto group

Preparation Methods

The synthesis of Ethyl 1-(4-nitrophenyl)-4-oxo-5H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 1-(4-nitrophenyl)-4-oxo-5H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Oxidation: The keto group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acidic or basic hydrolysis conditions, and strong oxidizing agents .

Scientific Research Applications

Ethyl 1-(4-nitrophenyl)-4-oxo-5H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-nitrophenyl)-4-oxo-5H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological targets, while the pyrazole ring can bind to specific protein sites .

Comparison with Similar Compounds

Ethyl 1-(4-nitrophenyl)-4-oxo-5H-pyrazole-3-carboxylate can be compared with similar compounds such as:

    Ethyl 1-(4-aminophenyl)-4-oxo-5H-pyrazole-3-carboxylate: This compound has an amino group instead of a nitro group, which can lead to different reactivity and biological activity.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

ethyl 2-(4-nitrophenyl)-4-oxo-3H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H11N3O5/c1-2-20-12(17)11-10(16)7-14(13-11)8-3-5-9(6-4-8)15(18)19/h3-6H,2,7H2,1H3

InChI Key

XJRIPOSNFNKUIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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